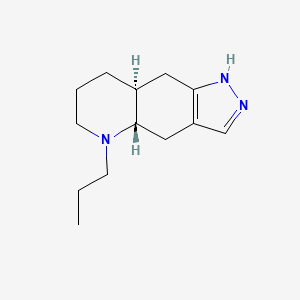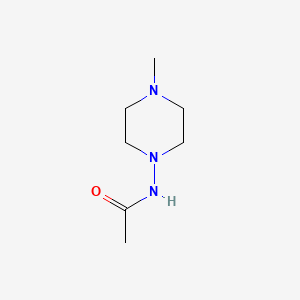
N-(4-Methyl-1-piperazinyl)acetamide
説明
N-(4-Methyl-1-piperazinyl)acetamide is an organic compound with the molecular formula C7H15N3O It is characterized by the presence of a piperazine ring substituted with a methyl group and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methyl-1-piperazinyl)acetamide typically involves the reaction of 4-methylpiperazine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
-
Using Acetic Anhydride
Reactants: 4-Methylpiperazine, Acetic Anhydride
Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to prevent side reactions.
Procedure: 4-Methylpiperazine is dissolved in a suitable solvent like dichloromethane. Acetic anhydride is then added dropwise with continuous stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The product is then isolated by standard work-up procedures, including washing, drying, and recrystallization.
-
Using Acetyl Chloride
Reactants: 4-Methylpiperazine, Acetyl Chloride
Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Procedure: 4-Methylpiperazine is dissolved in a solvent such as tetrahydrofuran (THF). Acetyl chloride is added slowly to the solution while maintaining the temperature. The reaction mixture is stirred for several hours, followed by neutralization with a base like sodium bicarbonate. The product is extracted and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized for scalability, including temperature control, solvent recovery, and waste management.
化学反応の分析
Types of Reactions
-
Oxidation
- N-(4-Methyl-1-piperazinyl)acetamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of N-oxide derivatives.
-
Reduction
- Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4). This reaction can convert the acetamide group to an amine group.
-
Substitution
- The compound can participate in nucleophilic substitution reactions. For example, the acetamide group can be substituted with other functional groups using appropriate nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, amines, thiols
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Amine derivatives
Substitution: Various substituted piperazine derivatives
科学的研究の応用
N-(4-Methyl-1-piperazinyl)acetamide has several applications in scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new catalysts and ligands for chemical reactions.
-
Biology
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
- Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
-
Medicine
- Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
- Used in the design of new pharmaceutical agents targeting specific biological pathways.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of agrochemicals and other industrial products.
作用機序
The mechanism of action of N-(4-Methyl-1-piperazinyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
-
Molecular Targets
- Enzymes: Inhibition or activation of enzymatic activity.
- Receptors: Binding to receptor sites, influencing signal transduction pathways.
-
Pathways Involved
- Signal transduction pathways: Modulation of cellular signaling processes.
- Metabolic pathways: Alteration of metabolic reactions and fluxes.
類似化合物との比較
N-(4-Methyl-1-piperazinyl)acetamide can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- N-(4-Methylpiperazin-1-yl)acetamide
- N-(4-Methyl-1-piperazinyl)propionamide
- N-(4-Methyl-1-piperazinyl)butyramide
-
Comparison
Structural Differences: Variations in the length and nature of the acyl group attached to the piperazine ring.
Chemical Properties: Differences in solubility, reactivity, and stability.
Biological Activity: Variations in the potency and specificity of biological effects.
This compound stands out due to its specific structural features and the resulting unique chemical and biological properties. Its versatility in synthetic applications and potential therapeutic benefits make it a compound of significant interest in various fields of research.
特性
IUPAC Name |
N-(4-methylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c1-7(11)8-10-5-3-9(2)4-6-10/h3-6H2,1-2H3,(H,8,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMQAWIAVZLFEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN1CCN(CC1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188479 | |
| Record name | N-(4-Methyl-1-piperazinyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34924-88-4 | |
| Record name | N-(4-Methyl-1-piperazinyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034924884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC79447 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79447 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Methyl-1-piperazinyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-METHYL-1-PIPERAZINYL)ACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TGV0IJ8SEJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


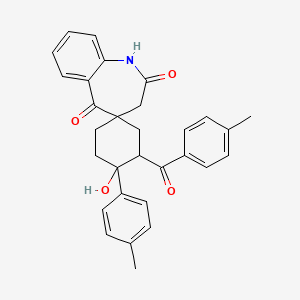
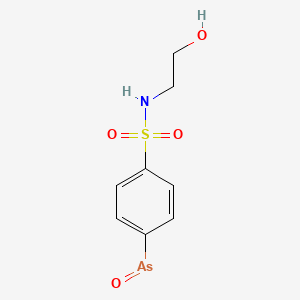
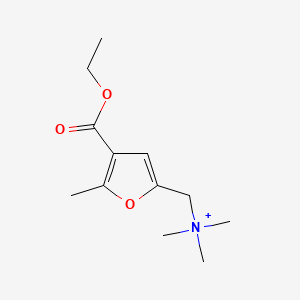
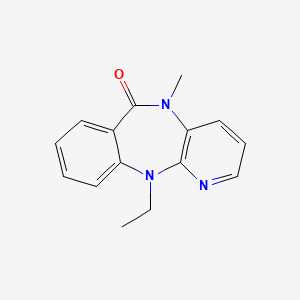
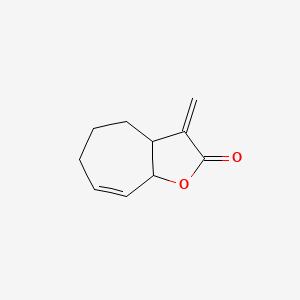
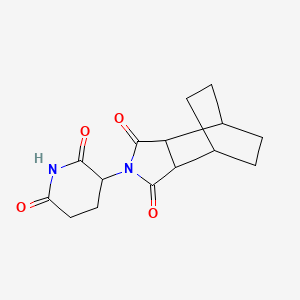
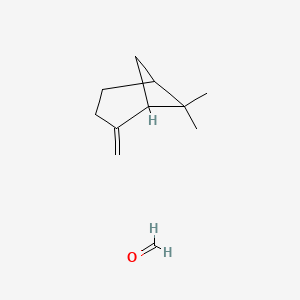
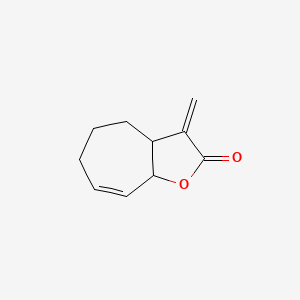
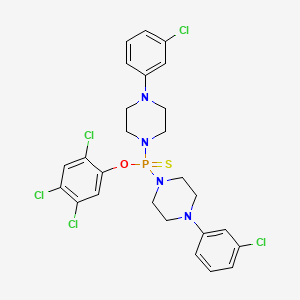
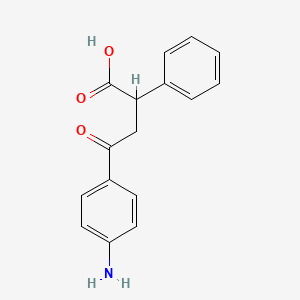
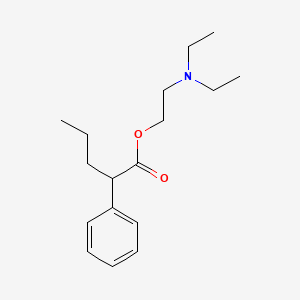
![Phosphonic acid, P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, dimethyl ester](/img/structure/B12796491.png)
![2-cyclohexyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796497.png)
